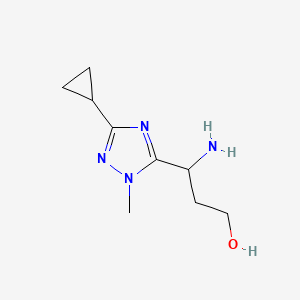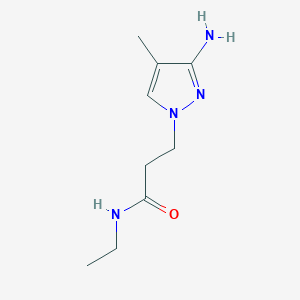
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methyl group, and an ethylpropanamide moiety attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions. This can be done using reagents such as methyl iodide and ammonia or amines.
Attachment of the Ethylpropanamide Moiety: The final step involves the attachment of the ethylpropanamide group to the pyrazole ring. This can be achieved through acylation reactions using ethylpropanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Methyl iodide, ammonia, amines, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives.
科学的研究の応用
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide: This compound contains a benzylacetamide group instead of an ethylpropanamide group.
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: This compound contains an acetic acid moiety instead of an ethylpropanamide group.
Uniqueness
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ethylpropanamide moiety differentiates it from other similar compounds and may contribute to its unique biological and chemical activities.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-(3-amino-4-methylpyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-11-8(14)4-5-13-6-7(2)9(10)12-13/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChIキー |
FBZCYQUVYCUMFJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCN1C=C(C(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


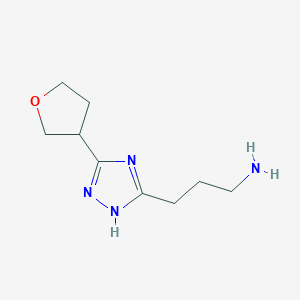
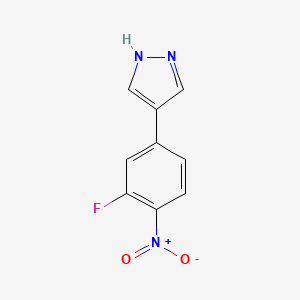
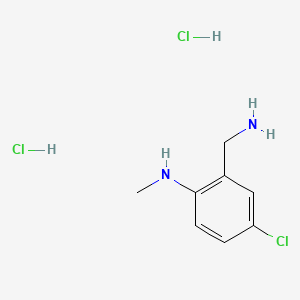

![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)
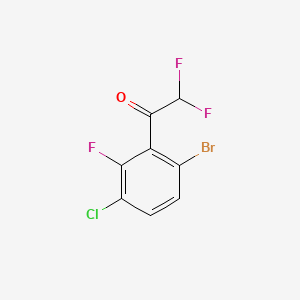
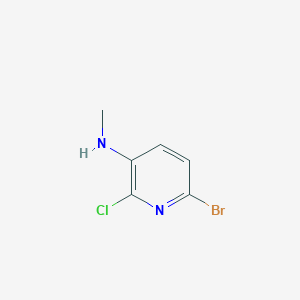
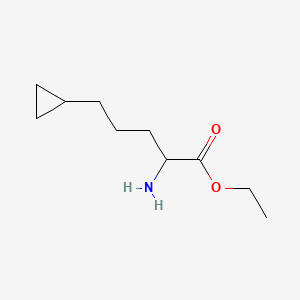
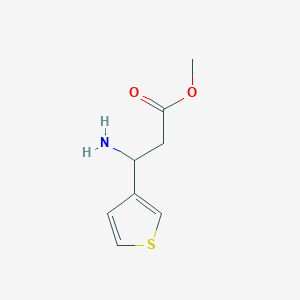
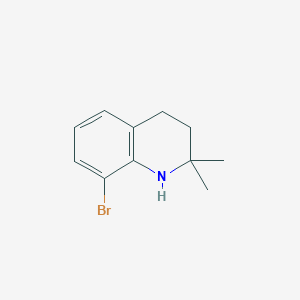
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
